molecular formula C15H18BFO4 B7958115 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid

2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid

Cat. No.: B7958115
M. Wt: 292.11 g/mol
InChI Key: FHVCBZKOUIFNEL-SOFGYWHQSA-N
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Description

2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes a fluorine atom and a boronic ester group. These features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid typically involves a multi-step process One common method is a two-step substitution reactionThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, which is particularly useful in the synthesis of various organic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex boronic acid derivatives, while reduction could produce simpler compounds with fewer functional groups.

Scientific Research Applications

2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbon-carbon coupling reactions.

    Biology: The compound’s unique structure makes it useful in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a valuable component in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s affinity for carbon, making it highly reactive in various chemical reactions. The boronic ester group also plays a crucial role in facilitating these reactions by acting as a nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

What sets 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamic acid apart from these similar compounds is its specific combination of a cinnamic acid backbone with a fluorine atom and a boronic ester group. This unique structure provides it with distinct reactivity and stability, making it particularly valuable in various chemical and industrial applications .

Properties

IUPAC Name

(E)-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(12(17)9-11)6-8-13(18)19/h5-9H,1-4H3,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVCBZKOUIFNEL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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